

An In-depth Technical Guide to Tri-tert-butylphosphonium Tetrafluoroborate

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Compound of Interest

Compound Name: *Tributylphosphonium
tetrafluoroborate*

Cat. No.: *B053054*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of tri-tert-butylphosphonium tetrafluoroborate. It is intended to be a valuable resource for professionals in the fields of chemical research and drug development who utilize phosphine ligands and their precursors in catalysis and organic synthesis.

Introduction and Structure

Tri-tert-butylphosphonium tetrafluoroborate, often abbreviated as $[t\text{-Bu}_3\text{PH}]\text{BF}_4$ or TTBP HBF_4 , is a white, crystalline solid. It is an air-stable and non-pyrophoric phosphonium salt that serves as a convenient precursor to the highly reactive and air-sensitive tri-tert-butylphosphine ligand. [1] This stability in handling and storage makes it a preferred reagent in many synthetic applications over the free phosphine.[1]

The structure consists of a bulky tri-tert-butylphosphonium cation and a tetrafluoroborate anion. The steric hindrance provided by the three tert-butyl groups is a key feature, influencing the reactivity and selectivity in the catalytic reactions where it is employed.[2]

It is important to distinguish this compound from its isomer, tri-n-butylphosphonium tetrafluoroborate, which has linear butyl chains and different physical and chemical properties. This guide will focus exclusively on the tri-tert-butyl isomer.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tri-tert-butylphosphonium tetrafluoroborate is presented in the tables below.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₁₂ H ₂₈ BF ₄ P
Molecular Weight	290.13 g/mol [3][4]
CAS Number	131274-22-1[3][4]
Appearance	White to almost white crystalline solid or powder[2][5]
Melting Point	261 °C (decomposes)[6]
Solubility	Soluble in methylene chloride and chloroform; slightly soluble in THF; insoluble in hexane, toluene, and water.[6]

Table 2: Spectroscopic Data

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 6.08 (d, ¹ J _{PH} = 465 Hz, 1H), 1.67 (d, ³ J _{PH} = 15.3 Hz, 27H)[1][6]
¹³ C NMR (100 MHz, CDCl ₃)	δ 37.1 (d, ¹ J _{PC} = 28.8 Hz), 30.1[1]
³¹ P NMR (162 MHz, CDCl ₃)	δ 51.5[1]
Infrared (IR) ATR	3003, 1474, 1382, 1179, 1052, 1029, 907, 885, 726 cm ⁻¹ [1]

Note: Specific mass spectrometry fragmentation patterns and detailed X-ray crystallographic data are not readily available in the public domain, though its crystal structure has been recorded.[1]

Experimental Protocols

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This protocol describes a convenient, high-yielding synthesis from readily available starting materials without the need to isolate air-sensitive intermediates.^[1]

Materials:

- Phosphorus trichloride (PCl_3)
- tert-Butylmagnesium chloride (t-BuMgCl) in Et_2O (2.0 M)
- Hexane
- Aqueous hydrofluoroboric acid (HBF_4) solution (3 M)
- Dichloromethane (CH_2Cl_2), Anhydrous Magnesium Sulfate (MgSO_4), Ethanol (EtOH)
- Celite

Procedure:

- Add hexane (100 mL) to a reaction vessel and purge with nitrogen.
- Add PCl_3 (4.37 mL, 50.0 mmol) to the suspension and cool the reaction in an ice bath.
- Add 2.0 M t-BuMgCl in Et_2O (100 mL, 200 mmol) dropwise. During the addition of the first 50 mL, maintain the internal temperature below 8 °C.
- Remove the ice bath and allow the flask to warm to ambient temperature. Add the remainder of the t-BuMgCl solution and stir the mixture vigorously for 13 hours at 23 °C.
- Recool the mixture with an ice bath and carefully add 3 M aqueous HBF_4 solution (175 mL, 525 mmol), keeping the internal temperature below 25 °C.
- Stir the biphasic mixture for 15 minutes and then filter over a pad of Celite.

- Separate the layers and wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.
- Extract the aqueous layer with CH_2Cl_2 (3 x 200 mL).
- Dry the combined CH_2Cl_2 layers with MgSO_4 , filter, and evaporate the solvent in vacuo to afford the crude product as a white solid.
- Recrystallize the crude product from ethanol (approximately 6 mL/g) to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate as colorless plates.

Application in Catalysis: Synthesis of Multisubstituted Indoles

Tri-tert-butylphosphonium tetrafluoroborate is used as a ligand precursor in a copper(II)-catalyzed one-pot synthesis of multisubstituted indole-3-carboxylic esters. The process involves a sequential Chan-Lam N-arylation and a cross-dehydrogenative coupling (CDC) reaction.^[2]

Materials:

- Arylboronic acid
- (Z)-3-aminoacrylate ester
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Tri-tert-butylphosphonium tetrafluoroborate
- Myristic acid
- Potassium permanganate (KMnO_4)
- Potassium bicarbonate (KHCO_3)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)

Procedure: Step 1: Chan-Lam N-Arylation

- In a reaction vessel, combine the arylboronic acid, (Z)-3-aminoacrylate ester, $\text{Cu}(\text{OAc})_2$, tri-tert-butylphosphonium tetrafluoroborate, a catalytic amount of myristic acid, KMnO_4 , and KHCO_3 in DMF.
- Heat the reaction mixture at 100 °C for 24 hours. This will form the (Z)-3-(arylamino)acrylate intermediate in situ.

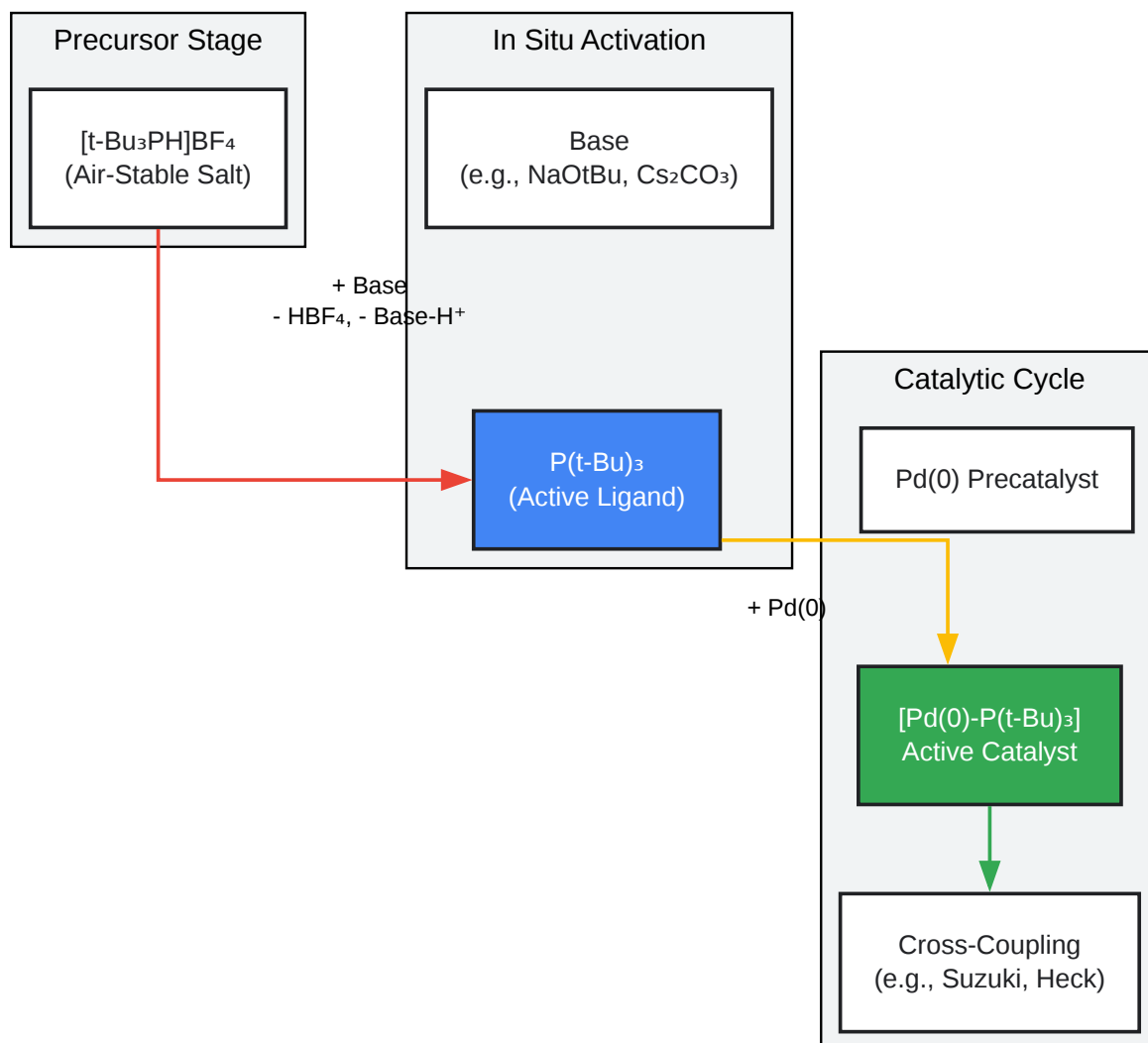
Step 2: Intramolecular Cross-Dehydrogenative Coupling

- To the reaction mixture from Step 1, add DMSO to create a mixed solvent system (DMF/DMSO = 2:1).
- Heat the mixture at 130 °C to facilitate the intramolecular oxidative CDC process, leading to the formation of the C3-functionalized multisubstituted indole derivative.
- Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Logical Relationship: Role in Catalysis

The primary function of tri-tert-butylphosphonium tetrafluoroborate in catalysis is to serve as a stable, easy-to-handle precursor for the active tri-tert-butylphosphine ligand.

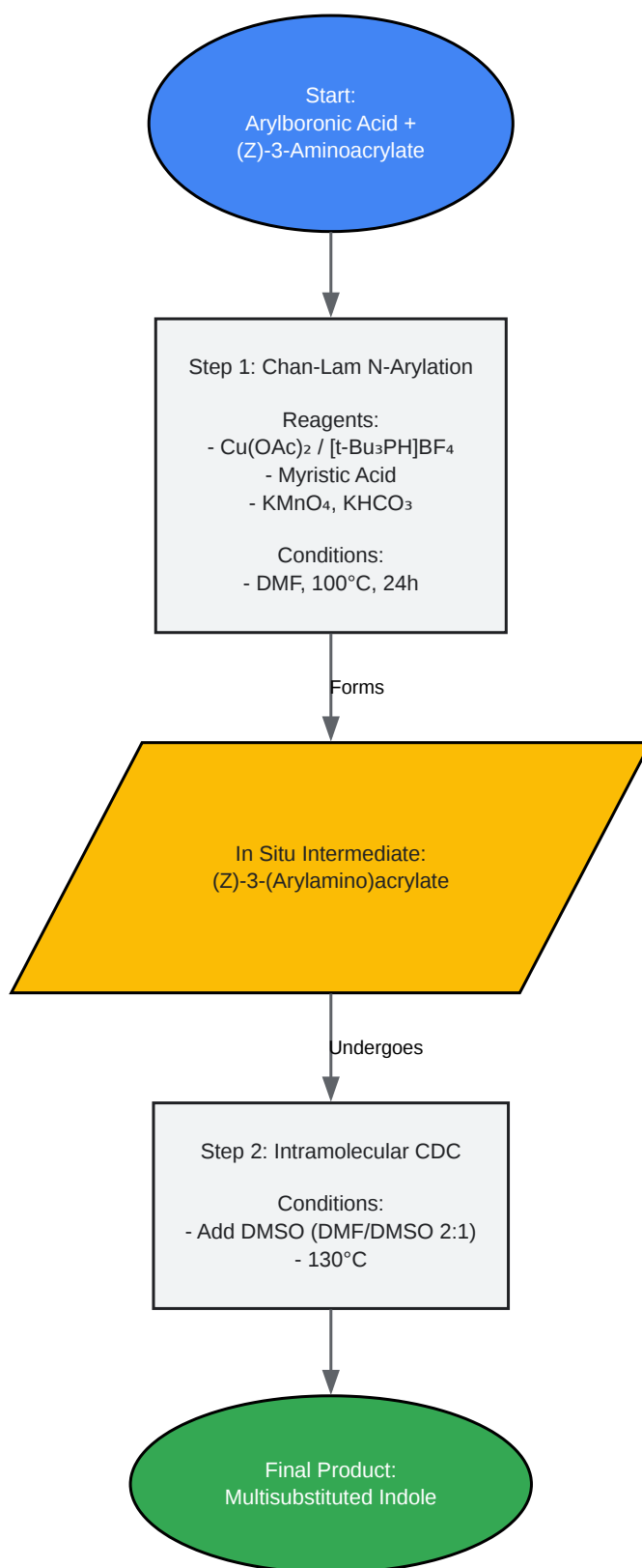


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Caption: In situ generation of the active phosphine ligand.

Experimental Workflow: One-Pot Indole Synthesis

This diagram illustrates the workflow for the one-pot synthesis of multisubstituted indoles as described in the experimental protocol.



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